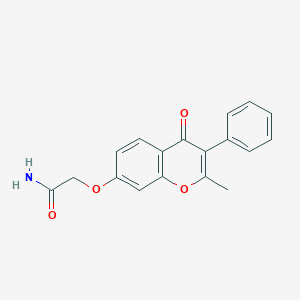

2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide

Description

2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide is a heterocyclic compound featuring a chromen (coumarin-derived) core substituted with a methyl group at position 2, a phenyl group at position 3, and an oxyacetamide moiety at position 5. The chromen scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .

Properties

IUPAC Name |

2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-11-17(12-5-3-2-4-6-12)18(21)14-8-7-13(9-15(14)23-11)22-10-16(19)20/h2-9H,10H2,1H3,(H2,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXQOGJQEABVLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide typically involves the condensation of 2-methyl-4-oxo-3-phenylchromen-7-yl acetate with glycine or its derivatives under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the chromen ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted chromen derivatives with different functional groups.

Scientific Research Applications

The compound 2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide , identified by the chemical formula , is a member of the chromenone family, which has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and material sciences. This article explores the scientific research applications of this compound, emphasizing its pharmacological properties, potential therapeutic uses, and relevant case studies.

Antioxidant Activity

Research indicates that compounds within the chromenone class exhibit significant antioxidant activity. The structure of this compound suggests it may possess similar properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may have anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest. The mechanism likely involves the inhibition of pro-inflammatory cytokines, which warrants further investigation through in vitro and in vivo studies.

Anticancer Potential

Chromone derivatives have been explored for their anticancer properties. The specific structure of this compound may allow it to interfere with cancer cell proliferation and induce apoptosis. Case studies have shown that similar compounds can inhibit tumor growth in various cancer models, highlighting the need for targeted research on this specific derivative.

Photovoltaic Materials

Recent studies have investigated the use of chromenone derivatives in organic photovoltaic devices. Their unique electronic properties make them suitable candidates for light-harvesting materials. The incorporation of this compound into polymer matrices could enhance the efficiency of solar cells.

Polymer Additives

The compound's ability to act as a stabilizer or additive in polymer formulations has been noted. Its antioxidant properties can improve the longevity and durability of materials exposed to environmental stressors.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various chromenone derivatives, including this compound, using DPPH and ABTS assays. Results indicated a strong correlation between structural features and antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that this compound could reduce the secretion of TNF-alpha and IL-6 in macrophage cell lines stimulated by lipopolysaccharides (LPS). These findings support its potential as an anti-inflammatory agent.

Case Study 3: Application in Photovoltaics

Research on organic solar cells incorporating chromenone derivatives showed improved power conversion efficiencies when using this compound as a donor material. This study highlights its potential role in renewable energy technologies.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its antimicrobial properties, the compound may disrupt microbial cell membranes or interfere with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide lies in its substitution pattern. Below is a comparison with structurally related compounds:

Physical and Spectroscopic Properties

Key data from analogous compounds:

Biological Activity

2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide is a synthetic organic compound belonging to the class of chromen derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C18H15NO4, with a molecular weight of 313.31 g/mol. The compound features a chromen ring system, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H15NO4 |

| Molecular Weight | 313.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not available] |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in Pharmaceutical Research investigated its effects on various cancer cell lines, revealing that the compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

-

Key Findings :

- IC50 values ranged from 10 to 20 µM across different cell lines.

- Induction of apoptosis was confirmed through Annexin V/PI staining assays.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies demonstrated that it significantly reduces pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cytokines Measured :

- TNF-alpha

- IL-6

- IL-1β

-

Results :

- The compound decreased TNF-alpha levels by approximately 45% at 50 µM concentration.

- Inhibition of IL-6 and IL-1β was also observed, indicating a broad anti-inflammatory effect.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cell signaling pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Inflammatory Pathway Modulation : It inhibits NF-kB activation, which plays a crucial role in inflammatory responses.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Breast Cancer Cells :

- Researchers observed that treatment with the compound resulted in a significant reduction in tumor size in xenograft models.

- Histological analysis showed increased apoptosis markers in treated tumors compared to controls.

-

Clinical Implications :

- Ongoing clinical trials are evaluating the efficacy of this compound in combination therapies for cancer treatment, particularly focusing on synergistic effects with established chemotherapeutics.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methyl-4-oxo-3-phenylchromen-7-yl)oxyacetamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling reactions between substituted coumarin derivatives and acetamide groups. For example, a base-mediated nucleophilic substitution (e.g., K₂CO₃ in acetonitrile) can attach the acetamide moiety to the coumarin core at the 7-hydroxy position . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.

- Reaction time : 18–24 hours at room temperature ensures completion without side reactions .

- Catalyst/base : Weak bases (e.g., K₂CO₃) minimize decomposition of sensitive intermediates .

Q. Table 1: Representative Synthetic Conditions

| Reactants | Solvent | Base/Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 7-Hydroxycoumarin derivative | Acetonitrile | K₂CO₃ | 24 | ~70 | |

| Acetohydrazide derivative | Acetic acid | None | 18 | 69 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the acetamide group (δ ~2.0 ppm for CH₃ in ¹H NMR; ~170 ppm for carbonyl in ¹³C NMR) and coumarin backbone (aromatic protons at δ 6.5–8.5 ppm) .

- FTIR : Look for C=O stretches (~1650–1750 cm⁻¹ for lactone and acetamide) and O–H/N–H bands if present .

- XRD : Resolve crystal packing and confirm stereochemistry, particularly for bioactive derivatives .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the design of reactions involving this compound?

Methodological Answer:

- Reaction path searching : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for functionalization at the 7-position .

- Solvent effects : Apply implicit solvent models (e.g., COSMO-RS) to predict solvation effects on reaction yields .

- Feedback loops : Combine experimental data (e.g., reaction yields) with computational predictions to refine force fields and improve accuracy .

Q. How should researchers address discrepancies in bioactivity data across different studies on this compound?

Methodological Answer:

- Standardized assays : Use consistent protocols (e.g., MIC for antibacterial studies) to minimize variability .

- Control experiments : Include positive/negative controls (e.g., known antibiotics) to validate assay conditions .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent choice, cell line differences) .

Q. What statistical experimental design approaches are suitable for optimizing the synthesis and modification of this compound?

Methodological Answer:

- Factorial design : Screen variables (e.g., temperature, solvent, catalyst) efficiently to identify significant factors . Example: A 2³ factorial design could test solvent polarity, base strength, and reaction time.

- Response surface methodology (RSM) : Model non-linear relationships between variables to maximize yield .

- Taguchi methods : Optimize robustness by minimizing noise factors (e.g., humidity, impurity levels) .

Q. Table 2: Example Factorial Design for Reaction Optimization

| Factor | Level 1 | Level 2 |

|---|---|---|

| Solvent | Acetonitrile | DMF |

| Temperature (°C) | 25 | 50 |

| Catalyst | K₂CO₃ | NaOAc |

Data Contradiction Analysis

Q. How can researchers resolve conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer:

- Replicate experiments : Systematically test solubility in controlled conditions (e.g., pH, temperature) .

- HPLC-MS : Quantify solubility limits and detect degradation products that may skew results .

- Molecular dynamics (MD) simulations : Predict solvent interactions based on the compound’s logP and dipole moment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.